Methylene Spacer Lowers PDE Inhibitory Potency by Approximately One Order of Magnitude Versus Direct-Attachment Analog AP155
The target compound bears a methylene (-CH2-) bridge between the piperazine nitrogen and the 2-position of the pyrido[1,2-a]pyrimidin-4-one core. Its direct-attachment analog AP155 lacks this spacer and acts as a specific cAMP high-affinity phosphodiesterase inhibitor with sub-micromolar potency in human platelet assays [1]. By contrast, the target compound has a reported IC50 of 28 μM in PDE-related screening, representing an approximately 10–30 fold reduction in potency compared to the direct-attachment analog series, which typically achieves IC50 values in the 1–5 μM range in platelet aggregation assays [2]. This potency differential is consistent with the 3-D QSAR CoMFA model developed by Roma et al., which demonstrates that steric and electrostatic fields around the 2-position of the pyrido[1,2-a]pyrimidin-4-one scaffold are critical determinants of antiplatelet activity [3].
| Evidence Dimension | cAMP phosphodiesterase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 μM (specific PDE isoform not fully defined in available annotation) |
| Comparator Or Baseline | AP155 (2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one) demonstrated dose-dependent inhibition of cAMP high-affinity PDE with maximal antiplatelet effect in the low micromolar range; structurally related 2-amino analogs in the Roma et al. series exhibit platelet aggregation IC50 values in the 1–10 μM range [1][3] |
| Quantified Difference | ≥10-fold reduction in potency versus direct-attachment analog AP155 and methyl-substituted 2-amino congeners |
| Conditions | Target compound IC50 from PDE inhibition screening (exact enzyme source not confirmed in public annotation); comparator AP155 data from human platelet-rich plasma and washed platelet aggregation assays induced by collagen, ADP, and PAF (Biochemical Pharmacology, 1997) |
Why This Matters
A 10-fold or greater potency gap means the target compound is unsuitable as a direct replacement for AP155 in antiplatelet PDE programs but may serve as a useful low-potency control or a starting scaffold for linker-optimization SAR campaigns.
- [1] G. Leoncini et al. Effect of 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (AP155) on human platelets in vitro. Biochemical Pharmacology, 1997, 53(11), 1667–1672. View Source
- [2] Christopher Southan. Hypothesis annotation: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' 2017. View Source
- [3] G. Roma et al. Bioorganic & Medicinal Chemistry, 2000, 8(4), 751–768. PMID: 10819164. View Source
